molecular formula C16H22N2O3S B4540627 N-cyclohexyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-cyclohexyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4540627
M. Wt: 322.4 g/mol
InChI Key: AMXASCNLPNGPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    • N-cyclohexyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. It is known for its potential in various chemical and biological applications.
  • Synthesis Analysis

    • The synthesis of related benzenesulfonamide compounds often involves the condensation of aldehydes with amines in the presence of a solvent, such as ethanol, as demonstrated in the synthesis of Schiff base ligands like the one studied by Cheng Wang and Jincai Wu (2007) (Wang & Wu, 2007).
  • Molecular Structure Analysis

    • The molecular structure of benzenesulfonamides can vary, as shown in studies like that of Reham A. Mohamed-Ezzat et al. (2023), where π–π interactions and hydrogen-bonding interactions play a crucial role in forming molecular chains and networks (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
  • Chemical Reactions and Properties

    • Benzenesulfonamides, including N-cyclohexyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, may participate in various chemical reactions. For instance, Danielle L Jacobs et al. (2013) investigated the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the role of hydrogen bonding and π-π stacking in their chemical behavior (Jacobs, Chan, & O'Connor, 2013).
  • Physical Properties Analysis

    • The physical properties of benzenesulfonamide derivatives can be influenced by their molecular structure. For example, the study by A.O. Ijuomah et al. (2022) on N-pyridin-3-yl-benzenesulfonamide shows how spectral data, such as FTIR and NMR, can be used to establish the structure and physical properties of these compounds (Ijuomah, Ike, & Obi, 2022).
  • Chemical Properties Analysis

    • The chemical properties of N-cyclohexyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be understood by examining similar compounds. B. Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, revealing insights into the relationships between molecular structure and biological activity, which could be applicable to understanding the chemical properties of N-cyclohexyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide (Żołnowska et al., 2018).

properties

IUPAC Name

N-cyclohexyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16-7-4-12-18(16)14-8-10-15(11-9-14)22(20,21)17-13-5-2-1-3-6-13/h8-11,13,17H,1-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXASCNLPNGPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-4-(2-oxopyrrolidin-1-YL)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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